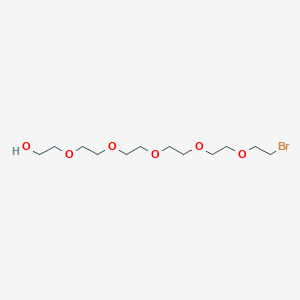

Bromo-PEG6-alcohol

描述

属性

IUPAC Name |

2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25BrO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUBPNRAVNYTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bromo-PEG6-alcohol for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG6-alcohol is a high-purity, heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics.[1][2][3] Its unique structure, featuring a terminal bromide and a primary alcohol, offers researchers a versatile platform for the covalent attachment of molecules to proteins, peptides, and other biomolecules.[4] The inclusion of a six-unit PEG spacer enhances the solubility and bioavailability of the resulting conjugates, making it an ideal choice for the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols and workflow diagrams to facilitate its effective use in research and development.

Chemical Structure and Properties

This compound, systematically named 17-bromo-3,6,9,12,15-pentaoxaheptadecan-1-ol, is a well-defined, monodisperse PEG linker. Its structure consists of a hexamethylene glycol chain functionalized with a bromine atom at one terminus and a hydroxyl group at the other. This bifunctional nature allows for sequential and controlled conjugation reactions.

Chemical Structure:

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| CAS Number | 136399-05-8 | |

| Molecular Formula | C12H25BrO6 | |

| Molecular Weight | 345.23 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically >95% | |

| Solubility | Soluble in water, DCM, DMF, and DMSO | |

| Boiling Point | 404.9 °C (predicted) | |

| Density | 1.282 g/cm³ (predicted) | |

| Storage Conditions | Short term (days to weeks) at 0-4 °C; long term (months to years) at -20 °C. Store in a dry, dark place. |

Core Applications in Bioconjugation

The distinct functionalities of this compound make it a versatile tool for a range of bioconjugation applications. The terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, readily reacting with thiols (e.g., from cysteine residues in proteins). The terminal hydroxyl group can be further derivatized or activated for reaction with other functional groups, such as amines.

Role in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. PEG linkers, such as this compound, are frequently employed to:

-

Enhance Solubility: The hydrophilic PEG chain improves the overall solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.

-

Optimize Ternary Complex Formation: The flexibility and length of the PEG spacer can be fine-tuned to achieve the optimal orientation of the target protein and E3 ligase for efficient ubiquitination.

-

Improve Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of PEG chains can allow the PROTAC to adopt conformations that shield polar groups, facilitating passage across cell membranes.

Utility in Antibody-Drug Conjugate (ADC) Synthesis

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. This compound can be incorporated into ADC design to:

-

Increase Hydrophilicity: Many cytotoxic payloads are hydrophobic. A PEG linker can mitigate aggregation and improve the pharmacokinetic profile of the ADC.

-

Provide a Defined Spacer: The monodisperse nature of this compound ensures a uniform distance between the antibody and the drug, leading to a more homogeneous and well-characterized therapeutic.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established principles of bioconjugation and can be adapted to specific research needs.

Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide/Protein

This protocol describes the reaction of the bromide group of this compound with a free thiol, typically from a cysteine residue.

Materials:

-

This compound

-

Thiol-containing peptide or protein

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching reagent: N-acetyl-L-cysteine or β-mercaptoethanol

-

Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

-

Protein/Peptide Preparation:

-

Dissolve the thiol-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the bromo-PEG linker, typically by dialysis or using a desalting column. TCEP does not need to be removed.

-

-

Conjugation Reaction:

-

Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMF or DMSO) or directly in the reaction buffer if solubility permits.

-

Add a 10- to 50-fold molar excess of this compound to the protein/peptide solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.

-

-

Quenching:

-

Add a 100-fold molar excess of the quenching reagent (e.g., N-acetyl-L-cysteine) to the reaction mixture to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted this compound and quenching reagent by SEC or dialysis against an appropriate buffer.

-

-

Characterization:

-

Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.

-

Use mass spectrometry (MALDI-TOF or ESI-MS) to confirm the mass of the conjugate and determine the degree of labeling.

-

Protocol 2: Synthesis of a PROTAC using this compound as a Linker

This protocol outlines a general strategy for incorporating this compound into a PROTAC molecule through a sequential conjugation approach. This example assumes the target-binding ligand (Ligand A) contains a nucleophile (e.g., a thiol or amine) and the E3 ligase ligand (Ligand B) will be attached via the alcohol terminus of the PEG linker.

Step 1: Conjugation of this compound to Ligand A

Materials:

-

This compound

-

Ligand A with a nucleophilic handle (e.g., -SH, -NH2)

-

Anhydrous DMF or DMSO

-

Base (e.g., Diisopropylethylamine (DIPEA) for amine nucleophiles, or a mild base for thiols)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve Ligand A in anhydrous DMF or DMSO under an inert atmosphere.

-

Add the appropriate base (e.g., 2-3 equivalents of DIPEA for an amine).

-

Add 1.1 equivalents of this compound to the solution.

-

Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product (Ligand A-PEG6-alcohol) by flash column chromatography.

Step 2: Activation of the Alcohol and Conjugation to Ligand B

Materials:

-

Ligand A-PEG6-alcohol (from Step 1)

-

Ligand B with a carboxylic acid

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

Procedure:

-

Dissolve Ligand B-COOH in anhydrous DMF under an inert atmosphere.

-

Add the coupling reagent (e.g., 1.2 equivalents of HATU) and base (e.g., 3 equivalents of DIPEA) and stir for 15 minutes at room temperature.

-

Add a solution of Ligand A-PEG6-alcohol (1.0 equivalent) in anhydrous DMF to the activated Ligand B.

-

Stir the reaction at room temperature overnight, monitoring progress by LC-MS.

-

Upon completion, dilute with water and extract with an appropriate organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final PROTAC molecule by preparative HPLC.

Characterization of the Final PROTAC:

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Assess biological activity through in vitro degradation assays (e.g., Western blot, ELISA) and cell viability assays.

Mandatory Visualizations

PROTAC Development Workflow

The following diagram illustrates a typical workflow for the development of a PROTAC, from initial design to in vivo evaluation.

Caption: A flowchart illustrating the iterative process of PROTAC development.

Logical Relationship of this compound in Bioconjugation

This diagram illustrates the reactive ends of this compound and their potential reaction partners in bioconjugation.

Caption: Functional ends of this compound and their reactivity.

Conclusion

This compound is a valuable and versatile heterobifunctional linker for researchers in drug development and the life sciences. Its well-defined structure and favorable physicochemical properties, particularly the hydrophilic PEG spacer, facilitate the synthesis of complex bioconjugates with improved characteristics. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in the development of next-generation therapeutics like PROTACs and ADCs. As the field of targeted therapies continues to evolve, the strategic use of precisely engineered linkers such as this compound will undoubtedly play a pivotal role in advancing new and effective treatments.

References

The Versatility of Bromo-PEG6-alcohol in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bromo-PEG6-alcohol has emerged as a pivotal molecular tool in contemporary biomedical research, primarily owing to its unique bifunctional nature. This technical guide provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing its full potential.

Core Properties of this compound

This compound is a heterobifunctional linker molecule featuring a terminal bromide and a terminal hydroxyl group, separated by a six-unit polyethylene (B3416737) glycol (PEG) chain. This structure imparts a valuable combination of reactivity and favorable physicochemical properties. The hydrophilic PEG spacer enhances aqueous solubility, a crucial attribute for biological applications, while the two distinct functional groups allow for sequential or orthogonal conjugation strategies.[1][2][3]

Physicochemical Data

The key properties of this compound are summarized in the table below, providing essential data for experimental design and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₅BrO₆ | [3] |

| Molecular Weight | 345.23 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 404.9 ± 40.0 °C at 760 mmHg (Predicted) | |

| Density | 1.282 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in water, Dichloromethane (DCM), Dimethyl sulfoxide (B87167) (DMSO) | |

| pKa | 14.36 ± 0.10 (Predicted) | |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, Long term (months to years): -20 °C. Should be stored in a dry, dark environment. |

Primary Application: A Linker in Proteolysis Targeting Chimeras (PROTACs)

The most prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are revolutionary heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).

A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's length, flexibility, and composition are critical for the efficacy of the PROTAC, as they dictate the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

The PEG6 chain of this compound provides an optimal linker length and flexibility for many target-E3 ligase pairs. Furthermore, its hydrophilicity helps to overcome the often poor solubility of complex PROTAC molecules.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The diagram below illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Design, synthesis, and biological evaluation of novel BTK-targeting proteolysis targeting chimeras (PROTACs) with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Bromo-PEG6-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bromo-PEG6-alcohol, a valuable heterobifunctional linker used in various biomedical applications, including proteomics and drug delivery. This document details a feasible synthetic route from commercially available starting materials and outlines effective purification strategies to obtain the desired product with high purity.

Introduction

This compound, with the chemical formula C12H25BrO6, is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal bromide group and a hydroxyl group.[1] The bromide serves as an excellent leaving group for nucleophilic substitution reactions, allowing for conjugation to thiol-containing molecules, while the hydroxyl group can be further modified.[1][2] The hydrophilic PEG chain enhances the solubility of conjugated molecules in aqueous media.[1][2] This unique combination of functionalities makes this compound a versatile tool in the development of targeted therapeutics and diagnostics.

Synthesis of this compound

The synthesis of this compound can be achieved through the selective monobromination of hexaethylene glycol. A common challenge in this synthesis is controlling the reaction to minimize the formation of the dibrominated byproduct. One effective approach involves the use of a brominating agent under controlled stoichiometric conditions.

Proposed Synthetic Pathway

A plausible and controlled method for the synthesis involves the reaction of hexaethylene glycol with a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The use of a molar excess of the diol can favor the formation of the monobrominated product.

References

A Technical Guide to Bromo-PEG6-alcohol: Solubility and Stability

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Bromo-PEG6-alcohol, a versatile bifunctional linker crucial for researchers, scientists, and professionals in drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound, with the chemical formula C12H25BrO6, is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal bromide group and a hydroxyl group.[1] The hexaethylene glycol spacer enhances the molecule's hydrophilicity, which in turn increases its solubility in aqueous media.[1][2][3][4] The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group allows for further chemical modifications, making it a valuable component in the synthesis of complex molecules like PROTACs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C12H25BrO6 | |

| Molecular Weight | 345.23 g/mol | |

| Appearance | Liquid | |

| Purity | >95% to 98% | |

| Boiling Point | 404.9 ± 40.0 °C at 760 mmHg | |

| Density | 1.282 ± 0.06 g/cm³ | |

| pKa | 14.36 ± 0.10 (Predicted) |

Solubility Data

This compound exhibits solubility in a range of common laboratory solvents. The hydrophilic nature of the PEG chain significantly contributes to its solubility in aqueous solutions. The available data on its solubility is qualitative and summarized in the table below.

| Solvent | Solubility | Reference |

| Water | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |

Stability Data

The stability of this compound is critical for its storage and handling. The compound is generally stable under recommended storage conditions.

Storage Stability

Proper storage is essential to maintain the integrity of this compound. The following table summarizes the recommended storage conditions.

| Condition | Duration | Temperature | Reference |

| Short Term | Days to Weeks | 0 - 4 °C or 2 - 8°C | |

| Long Term | Months to Years | -20 °C | |

| In Solvent (DMSO) | 1 Month | -20 °C | |

| In Solvent (DMSO) | 6 Months | -80 °C |

MedKoo Biosciences suggests a shelf life of over three years if stored properly. The compound is considered stable for several weeks under ambient shipping conditions.

Chemical Stability

The primary reactive sites of this compound are the bromide and hydroxyl groups. The carbon-bromine bond can be susceptible to nucleophilic substitution and hydrolysis. While specific data on the hydrolysis rate of this compound is not available, bromoalkanes can undergo slow hydrolysis in aqueous environments. The stability of the compound in solution will be dependent on the solvent, pH, and temperature.

Experimental Protocols

Detailed experimental protocols for determining the precise solubility and stability of this compound are crucial for its effective use. The following sections provide generalized methodologies based on standard laboratory practices.

Protocol for Determining Aqueous Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in an aqueous buffer.

Caption: Workflow for determining the aqueous solubility of this compound.

Protocol for Assessing Stability in Aqueous Solution

This protocol describes a method to evaluate the hydrolytic stability of this compound over time.

References

A Technical Guide to Bromo-PEG6-alcohol: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bromo-PEG6-alcohol, a bifunctional linker critical in the development of targeted therapeutics. This document outlines its chemical and physical properties, its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its use.

Core Properties of this compound

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker featuring a terminal bromide and a terminal hydroxyl group. This structure allows for sequential chemical modifications, making it a versatile building block in medicinal chemistry and drug discovery.

CAS Number: 136399-05-8[1][2][3]

Molecular Formula: C₁₂H₂₅BrO₆

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 345.23 g/mol | |

| Exact Mass | 344.0835 g/mol | |

| Purity | ≥95% - 98% | |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Soluble in water and Dichloromethane (DCM) | |

| Boiling Point | 404.9 ± 40.0 °C at 760 mmHg | |

| Storage Temperature | -20°C for long-term storage |

Application in PROTAC Synthesis

This compound is predominantly utilized as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

The bifunctional nature of this compound allows for a modular approach to PROTAC synthesis. The hydroxyl group can be modified or activated to react with a functional group on either the target protein ligand or the E3 ligase ligand. The bromide serves as a good leaving group for nucleophilic substitution, typically reacting with an amine or thiol on the other binding moiety.

PROTAC Mechanism of Action

The general mechanism by which a PROTAC facilitates protein degradation is a catalytic cycle. This signaling pathway is visualized in the diagram below.

References

An In-depth Technical Guide to the Hydrophilic Properties of Bromo-PEG6-alcohol Linker

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of linkers is paramount in the design of effective bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. This technical guide delves into the core hydrophilic properties of the Bromo-PEG6-alcohol linker, a versatile chemical tool in bioconjugation.

The inherent hydrophilicity of a linker can significantly influence the solubility, stability, and pharmacokinetic profile of the resulting conjugate. This compound, with its polyethylene (B3416737) glycol (PEG) backbone, is specifically designed to impart favorable aqueous properties. The repeating ethylene (B1197577) glycol units form hydrogen bonds with water molecules, enhancing the solubility of an often hydrophobic payload.[1][2]

Core Physicochemical and Hydrophilic Properties

A summary of the key quantitative data for this compound is presented below, providing a clear overview of its fundamental characteristics.

| Property | Value | Source |

| Molecular Formula | C12H25BrO6 | [3][4][5] |

| Molecular Weight | 345.23 g/mol | |

| Calculated XLogP3 | -0.4 | |

| Solubility | Soluble in Water, Dichloromethane (DCM) | |

| Physical Form | Liquid | |

| Boiling Point (Predicted) | 404.9 ± 40.0 °C | |

| Density (Predicted) | 1.282 ± 0.06 g/cm3 | |

| pKa (Predicted) | 14.36 ± 0.10 |

Note: The XLogP3 value is a computed octanol-water partition coefficient, a widely accepted measure of a compound's hydrophilicity. A negative value, such as the -0.4 for this compound, indicates a preference for the aqueous phase, confirming its hydrophilic nature.

Structural Contribution to Hydrophilicity

The hydrophilic character of this compound is a direct consequence of its molecular structure. The six repeating ethylene glycol units create a flexible, water-soluble chain that can shield a conjugated hydrophobic molecule, thereby improving its overall aqueous solubility and potentially reducing non-specific binding.

Experimental Protocols for Hydrophilicity Assessment

While specific experimental data for this compound is not extensively published, the following are standard, detailed methodologies for characterizing the hydrophilicity of PEG-containing linkers.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Objective: To experimentally determine the LogP value, which quantifies the differential solubility of a compound in two immiscible phases: n-octanol (hydrophobic) and water (hydrophilic).

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Deionized water (pre-saturated with n-octanol)

-

Separatory funnel

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

Partitioning: In a separatory funnel, add equal volumes of the n-octanol and the aqueous solution of the linker.

-

Equilibration: Shake the funnel vigorously for 20-30 minutes to ensure thorough mixing and partitioning of the analyte between the two phases. Allow the layers to separate completely. For stable emulsions, centrifugation may be required.

-

Analysis: Carefully separate the two layers. Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore, or HPLC for more accurate quantification).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Aqueous Solubility Assay

Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer at a specific temperature.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thermostatic shaker

-

Centrifuge

-

HPLC system

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of PBS in a series of vials.

-

Equilibration: Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples at high speed to pellet the undissolved solute.

-

Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a calibrated HPLC method.

-

Result: The determined concentration represents the aqueous solubility of the linker under the specified conditions.

Experimental Workflow for Hydrophilicity Characterization

The following diagram illustrates a logical workflow for assessing the hydrophilic properties of a linker like this compound and its impact on a resulting bioconjugate.

References

The Pivotal Role of the Terminal Hydroxyl Group in Bromo-PEG6-alcohol: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Reactivity, Derivatization, and Application of a Key Heterobifunctional Linker in Advanced Therapeutics

Introduction

Bromo-PEG6-alcohol, a heterobifunctional linker molecule, has emerged as a critical building block in the development of sophisticated drug delivery systems, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal hydroxyl group and a bromo group connected by a six-unit polyethylene (B3416737) glycol (PEG) chain, offers a unique combination of properties. The PEG backbone imparts hydrophilicity, enhancing the solubility and pharmacokinetic profile of the resulting conjugate, while the two terminal functional groups provide orthogonal handles for sequential bioconjugation.[][2][3][4][5] While the bromo group is a well-established leaving group for nucleophilic substitution reactions, the terminal hydroxyl group serves as a versatile anchor for a wide array of chemical modifications, enabling the attachment of payloads, targeting ligands, and other functional moieties. This technical guide provides a comprehensive overview of the role of the terminal hydroxyl group in this compound, detailing its reactivity, common derivatization strategies, and its application in the synthesis of advanced therapeutics.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is fundamental to its effective use in synthetic workflows.

| Property | Value | Source |

| Molecular Formula | C12H25BrO6 | [6] |

| Molecular Weight | 345.23 g/mol | [6] |

| Appearance | Liquid | [7] |

| Solubility | Soluble in water and dichloromethane (B109758) (DCM) | [8] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [6] |

The Chemistry of the Terminal Hydroxyl Group

The terminal hydroxyl group (-OH) of this compound is a primary alcohol, rendering it a nucleophile and a key site for a variety of chemical transformations. Its reactivity allows for the introduction of a diverse range of functional groups, thereby expanding the utility of the bromo-PEG6-linker platform. The choice of derivatization strategy is dictated by the desired final functionality and the overall synthetic scheme for the ADC or PROTAC.

Activation of the Hydroxyl Group

Direct reaction of the hydroxyl group is often not efficient. Therefore, the first step in its derivatization is typically an "activation" step, where the hydroxyl group is converted into a better leaving group. This facilitates subsequent nucleophilic substitution reactions.

A common and effective method for activating the hydroxyl group is its conversion to a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs). This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA) or pyridine.[9][10] The resulting tosylate or mesylate is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Experimental Protocol: General Procedure for Tosylation of a Primary Alcohol [9]

-

Dissolution: Dissolve the alcohol (1 equivalent) in dry dichloromethane (DCM, 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.5 equivalents) to the solution.

-

Sulfonyl Chloride Addition: Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by Thin Layer Chromatography - TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Upon completion, dilute the reaction mixture with water. Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired tosylated product.

Logical Diagram: Activation of the Hydroxyl Group

References

- 2. medkoo.com [medkoo.com]

- 3. Bromoacetamido-PEG2-Boc-amine, 182244-33-3 | BroadPharm [broadpharm.com]

- 4. Bromo-PEG4-acid, 1393330-38-5 | BroadPharm [broadpharm.com]

- 5. Bromo-PEG1-acid, 1393330-33-0 | BroadPharm [broadpharm.com]

- 6. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

Bromo-PEG6-alcohol: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bromo-PEG6-alcohol is a versatile heterobifunctional linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique architecture, featuring a terminal alkyl bromide and a primary alcohol, connected by a flexible hexaethylene glycol (PEG6) spacer, offers researchers a powerful platform for covalently linking a wide array of molecules. This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in the development of novel therapeutics and research probes.

Core Properties and Applications

The defining feature of this compound is its bifunctionality. The alkyl bromide serves as a reactive handle for nucleophilic substitution reactions, readily coupling with thiols, amines, and other nucleophiles. The terminal hydroxyl group provides a site for further chemical modification, such as esterification or etherification, allowing for the sequential or orthogonal attachment of different molecular entities. The hydrophilic PEG6 spacer enhances the aqueous solubility and bioavailability of the resulting conjugates, a crucial attribute for in vivo applications.[1][2][3][4][5]

One of the most prominent applications of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a flexible linker to connect the target-binding ligand and the E3 ligase-binding ligand, with the PEG chain influencing the stability and efficacy of the resulting PROTAC.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C12H25BrO6 | |

| Molecular Weight | 345.23 g/mol | |

| CAS Number | 136399-05-8 | |

| Appearance | Liquid | |

| Purity | Typically >95% | |

| Solubility | Soluble in water and DCM | |

| Boiling Point | 404.9 ± 40.0 °C | |

| Density | 1.282 g/cm³ | |

| Storage Conditions | Short term: 0-4 °C; Long term: -20 °C |

Experimental Protocols and Methodologies

The utility of this compound lies in the selective reactivity of its two functional groups. Below are detailed experimental protocols for common reactions involving this linker.

Protocol 1: Williamson Ether Synthesis with a Phenolic Compound

This protocol describes the reaction of the alcohol moiety of this compound with a phenol (B47542) to form an ether linkage.

Materials:

-

This compound

-

Phenolic compound of interest

-

Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)

-

Acetonitrile (B52724) (anhydrous)

-

Deionized water

-

Brine solution

-

Sodium sulfate (B86663) (anhydrous)

-

Thin Layer Chromatography (TLC) supplies

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a suspension of the phenolic compound (1 equivalent) and cesium carbonate (2 equivalents) in anhydrous acetonitrile (15 volumes), add this compound (1.1 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, the temperature can be increased to 40-50 °C.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Wash the filtrate successively with deionized water (2 x 10 volumes) and brine solution (15 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired ether-linked conjugate.

Protocol 2: Steglich Esterification with a Carboxylic Acid

This protocol details the formation of an ester bond between the alcohol of this compound and a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid of interest

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

Standard workup and purification supplies

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1 equivalent), this compound (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the ester-linked product.

Protocol 3: Nucleophilic Substitution of the Bromide with a Thiol

This protocol outlines the reaction of the bromide group of a this compound derivative with a thiol-containing molecule.

Materials:

-

This compound derivative (e.g., the product from Protocol 1 or 2)

-

Thiol-containing molecule of interest

-

A suitable base (e.g., triethylamine (B128534) or diisopropylethylamine)

-

A suitable solvent (e.g., DMF or DMSO)

-

Standard workup and purification supplies

Procedure:

-

Dissolve the thiol-containing molecule (1 equivalent) and the this compound derivative (1.1 equivalents) in the chosen solvent.

-

Add the base (1.5-2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. The reaction can be gently heated if necessary.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final conjugate by column chromatography or preparative HPLC.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involving this compound.

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Caption: Mechanism of action for a PROTAC targeting BRD4 for degradation via the VHL E3 ligase.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers in drug discovery and chemical biology. Its well-defined structure, predictable reactivity, and the beneficial properties imparted by the PEG spacer make it an ideal building block for constructing complex molecular architectures such as PROTACs and other bioconjugates. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful implementation of this compound in a variety of research applications. As the field of targeted therapeutics continues to evolve, the utility of well-designed linkers like this compound will undoubtedly continue to grow.

References

Methodological & Application

Step-by-Step Guide to Using Bromo-PEG6-alcohol in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] This is achieved by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[2]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, improve cell permeability, and provide synthetic versatility for optimizing the distance between the two ligands.[3] Bromo-PEG6-alcohol is a bifunctional PEG linker featuring a terminal bromide and a terminal hydroxyl group. The bromide serves as a reactive handle for covalent attachment to a POI ligand or an E3 ligase ligand, typically through a nucleophilic substitution reaction. The hydroxyl group can then be activated or modified for subsequent conjugation to the other binding moiety, completing the PROTAC synthesis.

This document provides a detailed, step-by-step guide on the application of this compound in the synthesis of a PROTAC, using the well-characterized BRD4 inhibitor JQ1 as the POI ligand and a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase.

PROTAC Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Bromo-PEG6-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical and biological properties of nanoparticles. The covalent attachment of PEG chains to the nanoparticle surface imparts a hydrophilic shield, which can reduce non-specific protein adsorption (opsonization), minimize recognition and clearance by the mononuclear phagocyte system (MPS), and consequently prolong systemic circulation time.[1][2] This "stealth" effect enhances the accumulation of nanoparticles in target tissues through the enhanced permeability and retention (EPR) effect, particularly in tumors.

Bromo-PEG6-alcohol is a heterobifunctional PEG linker that offers a versatile platform for nanoparticle surface modification. It possesses two distinct functional groups:

-

A Bromide Group: This serves as a good leaving group for nucleophilic substitution reactions, enabling covalent attachment to nanoparticle surfaces rich in nucleophiles such as amines or thiols.

-

A Terminal Hydroxyl Group: This group can be used for further conjugation of targeting ligands (e.g., antibodies, peptides), imaging agents, or other functional molecules, or it can remain as a neutral, hydrophilic terminus.[3]

These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, along with methods for characterization and a summary of expected outcomes.

Key Advantages of Using this compound

-

Enhanced Colloidal Stability: The hydrophilic PEG chains provide steric hindrance, preventing nanoparticle aggregation in biological media and during storage.

-

Reduced Immunogenicity: PEGylation can decrease the recognition of nanoparticles by the immune system, leading to a reduced immune response.[2]

-

Improved Pharmacokinetics: The "stealth" properties conferred by the PEG layer lead to longer circulation half-lives.[1]

-

Versatile for Further Functionalization: The terminal hydroxyl group allows for subsequent conjugation of a wide range of molecules.

Data Presentation: Expected Physicochemical Changes Post-PEGylation

The surface modification of nanoparticles with this compound is expected to induce measurable changes in their physicochemical properties. The following tables summarize typical data obtained from the characterization of nanoparticles before and after PEGylation. Note: The specific values will vary depending on the nanoparticle core material, size, and the density of the grafted PEG chains.

Table 1: Change in Hydrodynamic Diameter and Polydispersity Index (PDI)

| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| Unmodified Nanoparticles | 100 ± 2.5 | 0.15 ± 0.02 |

| PEGylated Nanoparticles | 120 ± 3.1 | 0.12 ± 0.03 |

Source: Adapted from general PEGylation literature. The increase in hydrodynamic diameter is indicative of the presence of the PEG layer on the nanoparticle surface.

Table 2: Change in Surface Charge (Zeta Potential)

| Nanoparticle Sample | Zeta Potential (mV) |

| Unmodified Nanoparticles (Amine-functionalized) | +35 ± 2.1 |

| PEGylated Nanoparticles | -5 ± 1.5 |

Source: Adapted from general PEGylation literature. A shift in zeta potential towards neutral is a strong indicator of successful surface modification, as the PEG layer shields the original surface charge.

Table 3: Reduction in Protein Adsorption

| Nanoparticle Sample | Protein Adsorption (%) |

| Unmodified Nanoparticles | 100 (reference) |

| PEGylated Nanoparticles | 25 ± 5.8 |

Source: Adapted from general PEGylation literature. The significant decrease in protein adsorption demonstrates the "stealth" property imparted by the PEG chains.

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to nanoparticles with amine or thiol surface groups. It is crucial to optimize reaction conditions (e.g., molar ratios, reaction time, temperature) for each specific nanoparticle system.

Protocol 1: PEGylation of Amine-Functionalized Nanoparticles

This protocol describes the reaction of this compound with nanoparticles displaying primary amine groups on their surface (e.g., aminosilane-coated silica (B1680970) nanoparticles, chitosan (B1678972) nanoparticles, or poly(lactic-co-glycolic acid) (PLGA) nanoparticles with amine-terminated polymers). The reaction proceeds via a nucleophilic substitution where the amine group displaces the bromide.

Materials:

-

Amine-functionalized nanoparticles

-

This compound

-

Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

-

Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA))

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) or Borate Buffer (pH 8.0-8.5)

-

Quenching solution (e.g., Tris buffer or glycine (B1666218) solution)

-

Purification system (e.g., centrifugation/resuspension, dialysis, or tangential flow filtration)

Procedure:

-

Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the chosen anhydrous solvent at a known concentration. Sonicate briefly if necessary to ensure a homogenous dispersion.

-

Reagent Preparation: Dissolve this compound and DIPEA in the same anhydrous solvent. A typical starting molar ratio is 1:10:20 (Nanoparticle amine groups : this compound : DIPEA).

-

Conjugation Reaction: Add the this compound/DIPEA solution to the nanoparticle dispersion. Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring. The reaction can be moderately heated (e.g., 40-50 °C) to increase the reaction rate, but this should be optimized to avoid nanoparticle degradation.

-

Quenching: (Optional) Add a quenching solution to react with any unreacted this compound.

-

Purification: Purify the PEGylated nanoparticles to remove excess reagents and byproducts.

-

Centrifugation: Centrifuge the reaction mixture, discard the supernatant, and resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS). Repeat this wash step 2-3 times.

-

Dialysis: Dialyze the reaction mixture against the desired buffer using an appropriate molecular weight cutoff (MWCO) membrane for 24-48 hours with several buffer changes.

-

-

Characterization: Characterize the purified PEGylated nanoparticles for changes in size, PDI, and zeta potential using Dynamic Light Scattering (DLS). Further characterization can include Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of PEG ether bonds and quantification of PEG density using techniques like Thermogravimetric Analysis (TGA) or quantitative NMR.

Protocol 2: PEGylation of Thiol-Functionalized Nanoparticles

This protocol is suitable for nanoparticles with surface thiol groups, such as gold nanoparticles or quantum dots functionalized with thiol-containing ligands. The reaction involves the formation of a stable thioether bond.

Materials:

-

Thiol-functionalized nanoparticles

-

This compound

-

Reaction Buffer: PBS or Tris-HCl buffer with EDTA (pH 7.5-8.0)

-

Base (e.g., Sodium Bicarbonate or DIPEA)

-

Purification system (as in Protocol 1)

Procedure:

-

Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the reaction buffer.

-

Reagent Preparation: Dissolve this compound in the reaction buffer.

-

Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. Add a base to deprotonate the thiol groups, facilitating the nucleophilic attack. A starting molar ratio of 1:50 (Nanoparticle thiol groups : this compound) is recommended. The reaction is typically carried out for 4-12 hours at room temperature with gentle stirring.

-

Purification: Purify the PEGylated nanoparticles using centrifugation/resuspension or dialysis as described in Protocol 1.

-

Characterization: Characterize the purified nanoparticles as described in Protocol 1. For gold nanoparticles, a red-shift in the surface plasmon resonance peak observed by UV-Vis spectroscopy can also indicate successful surface modification.

Visualizations

Experimental Workflow

Caption: Workflow for nanoparticle surface modification with this compound.

Signaling Pathway: The "Stealth" Effect of PEGylation

Caption: Mechanism of the PEG "stealth" effect leading to prolonged circulation.

Conclusion

The use of this compound for the surface modification of nanoparticles provides a robust and versatile method for enhancing their therapeutic and diagnostic potential. The protocols and data presented herein offer a foundational guide for researchers to successfully implement PEGylation strategies. The resulting PEGylated nanoparticles are anticipated to exhibit improved stability, biocompatibility, and pharmacokinetic profiles, which are essential for the development of effective nanomedicines. Careful optimization and thorough characterization are paramount to achieving the desired outcomes for any specific nanoparticle system.

References

- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]

- 3. benchchem.com [benchchem.com]

Application Note: HPLC Analysis of Bromo-PEG6-alcohol Conjugation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in drug development and proteomics, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The Bromo-PEG6-alcohol linker is a versatile building block, featuring a terminal bromide for nucleophilic substitution and a hydroxyl group for further derivatization. Monitoring the conjugation of this linker to a target molecule, typically containing a nucleophilic group such as a primary amine or a thiol, is crucial for reaction optimization and quality control of the final conjugate.

This application note provides a detailed protocol for the analysis of this compound conjugation reactions using High-Performance Liquid Chromatography (HPLC). The described method is suitable for separating the starting materials from the conjugated product, allowing for accurate monitoring of reaction progress and assessment of product purity.

Reaction Principle

The conjugation reaction involves the nucleophilic substitution of the bromide ion from this compound by a primary amine-containing molecule. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom attached to the bromine, which is a good leaving group. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.

Application Notes and Protocols for Bioconjugation using Bromo-PEG6-alcohol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of Bromo-PEG6-alcohol in the bioconjugation of proteins, peptides, and other biomolecules. The methodologies outlined below are intended to serve as a starting point for the development of specific bioconjugation strategies.

Introduction to this compound Bioconjugation

This compound is a heterobifunctional linker that contains a reactive bromo group at one end and a hydroxyl group at the other, connected by a 6-unit polyethylene (B3416737) glycol (PEG) spacer. The bromo group is an excellent leaving group and readily reacts with nucleophiles, most notably the thiol group of cysteine residues, via an alkylation reaction to form a stable thioether bond. This specificity makes this compound a valuable tool for the site-specific modification of proteins and peptides. The hydrophilic PEG chain enhances the solubility of the resulting conjugate and can improve its pharmacokinetic properties. The terminal hydroxyl group can be used for further derivatization if required.

Key Applications

-

Site-Specific Protein and Peptide PEGylation: Cysteine residues are relatively rare in proteins, allowing for targeted modification.

-

Antibody-Drug Conjugate (ADC) Development: The bromo group can be used to attach a PEG linker to a monoclonal antibody via a cysteine residue.

-

Surface Modification: Immobilization of biomolecules onto surfaces for diagnostic and research applications.

-

PROTAC Development: this compound can be incorporated as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Reaction Mechanism: Alkylation of Cysteine

The primary reaction mechanism involves the nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the carbon atom bearing the bromine atom. This SN2 reaction results in the formation of a stable thioether linkage and the displacement of the bromide ion. The reaction is most efficient at a slightly alkaline pH, which promotes the deprotonation of the cysteine thiol group.

Application Notes and Protocols for Bromo-PEG6-alcohol as a Linker in Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of fluorescent probes to biomolecules is a cornerstone of modern biological research and drug development, enabling the visualization and tracking of molecular processes in real-time. The choice of a linker to connect the fluorophore to the biomolecule is critical for the performance of the resulting probe. Bromo-PEG6-alcohol is a versatile heterobifunctional linker that offers several advantages in the design of fluorescent probes.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of the probe while minimizing non-specific binding and aggregation.[1][2] The terminal bromide and alcohol groups provide orthogonal handles for sequential conjugation to a fluorophore and a biomolecule of interest.[1] This application note provides detailed protocols and data for the use of this compound in the synthesis of fluorescent probes for biological applications, with a focus on labeling proteins for cellular imaging and studying receptor-ligand interactions.

Advantages of Using a PEG Linker

The incorporation of a PEG spacer in fluorescent probes offers several key benefits:

-

Improved Solubility: PEG linkers increase the hydrophilicity of the probe, enhancing its solubility in aqueous buffers.

-

Reduced Non-Specific Binding: The neutral and hydrophilic nature of PEG creates a hydration shell that can reduce non-specific interactions with proteins and cell membranes, leading to a higher signal-to-noise ratio.

-

Enhanced Stability: PEGylation can protect the attached biomolecule from enzymatic degradation and reduce its immunogenicity.

-

Increased Flexibility: The flexible PEG chain provides spatial separation between the fluorophore and the biomolecule, minimizing potential steric hindrance and preserving the biological activity of the labeled molecule.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C12H25BrO6 | |

| Molecular Weight | 345.23 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Soluble in water and dichloromethane (B109758) (DCM) | |

| Storage | -20°C for long-term storage |

Experimental Protocols

Protocol 1: Synthesis of a Thiol-Reactive Fluorescent Probe using this compound

This protocol describes a two-step synthesis of a thiol-reactive fluorescent probe. First, the hydroxyl group of this compound is activated, for example, by conversion to a tosylate. Second, the bromide is displaced by a thiol-containing fluorophore.

Materials:

-

This compound

-

Tosyl chloride (TsCl)

-

Thiol-modified fluorophore (e.g., a thiol-containing cyanine (B1664457) dye)

-

Triethylamine (B128534) (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of the Hydroxyl Group:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (1.2 equivalents) to the solution.

-

Slowly add a solution of tosyl chloride (1.1 equivalents) in anhydrous DCM to the flask.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting Bromo-PEG6-tosylate by silica gel column chromatography.

-

-

Conjugation to a Thiol-Modified Fluorophore:

-

Dissolve the thiol-modified fluorophore (1 equivalent) in anhydrous DMF.

-

Add triethylamine (2 equivalents) to the solution to deprotonate the thiol group.

-

Add a solution of Bromo-PEG6-tosylate (1.2 equivalents) in anhydrous DMF to the fluorophore solution.

-

Stir the reaction mixture at room temperature overnight, protected from light.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting fluorescent probe-PEG6-tosylate by preparative HPLC.

-

Protocol 2: Conjugation of the Fluorescent Probe to a Cysteine-Containing Peptide

This protocol details the conjugation of the synthesized thiol-reactive fluorescent probe to a peptide containing a cysteine residue.

Materials:

-

Fluorescent probe-PEG6-tosylate (from Protocol 1)

-

Cysteine-containing peptide

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Preparation of Solutions:

-

Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

-

Dissolve the fluorescent probe-PEG6-tosylate in DMSO to prepare a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Add the fluorescent probe stock solution to the peptide solution at a 10- to 20-fold molar excess of the probe over the peptide.

-

Gently mix the solution and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.

-

-

Purification of the Labeled Peptide:

-

Purify the fluorescently labeled peptide from the unreacted probe by size-exclusion chromatography using a Sephadex G-25 column equilibrated with PBS.

-

Collect the fractions containing the labeled peptide, which will typically elute first.

-

Monitor the fractions by measuring the absorbance at 280 nm (for the peptide) and the excitation maximum of the fluorophore.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the fluorophore. The DOL can be calculated using the Beer-Lambert law.

-

Data Presentation

The following table summarizes a comparative analysis of a PEGylated versus a non-PEGylated fluorescent probe, based on data adapted from a study on integrin-targeted probes. This data illustrates the typical improvements observed upon PEGylation.

| Parameter | Non-PEGylated Probe | PEGylated Probe (5 kDa PEG) | Reference |

| Quantum Yield (in PBS) | 0.12 | 0.25 | |

| Cellular Uptake (Non-specific) | High | Low | |

| In vivo Retention (Whole Body) | High (retained at 48h) | Low (cleared by 4h) | |

| Renal Elimination | Low | High |

This data is illustrative and based on a 5 kDa PEG linker. Similar trends are expected with a this compound linker, although the magnitude of the effects may differ.

Visualizations

Experimental Workflow: Synthesis of a PEGylated Fluorescent Probe

Caption: Workflow for synthesizing a fluorescent probe and conjugating it to a peptide.

Signaling Pathway: GPCR Ligand Binding and Downstream Signaling

Caption: GPCR signaling pathway initiated by ligand binding.

Conclusion

This compound is a valuable linker for the construction of high-performance fluorescent probes. The inclusion of the PEG spacer can significantly improve the physicochemical properties of the probe, leading to enhanced performance in biological assays. The protocols provided herein offer a general framework for the synthesis and application of such probes. Researchers are encouraged to optimize these protocols for their specific fluorophores and biomolecules of interest to achieve the best results in their experimental systems. The ability to fluorescently label biomolecules with minimal perturbation to their function is crucial for advancing our understanding of complex biological processes and for the development of novel therapeutics and diagnostics.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group on Bromo-PEG6-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG6-alcohol is a versatile heterobifunctional linker molecule widely employed in bioconjugation and drug development. Its structure features a terminal bromide, a good leaving group for nucleophilic substitution reactions, and a terminal hydroxyl group, which can be readily derivatized into a variety of other functional groups. This flexibility allows for the tailored synthesis of linkers for specific applications, such as in Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and the surface modification of nanoparticles.

These application notes provide detailed protocols for the conversion of the terminal hydroxyl group of this compound into several key functional moieties: a mesylate (an excellent leaving group for further substitutions), an azide (B81097) (for click chemistry or reduction to an amine), an amine, a thiol, and an N-hydroxysuccinimide (NHS) ester (for reaction with primary amines).

Data Presentation

The following tables summarize the key quantitative data for each derivatization step, providing a clear comparison of the different methodologies.

Table 1: Summary of Reaction Conditions and Yields for the Derivatization of this compound

| Derivatization Step | Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |

| Mesylation | Methanesulfonyl chloride, Triethylamine (B128534) | Dichloromethane (DCM) | 12 h | -10 to RT | >95 |

| Azidation | Sodium azide | Ethanol (B145695) | 12 h | Reflux | ~97 |

| Reduction to Amine | Triphenylphosphine (B44618), Water | Tetrahydrofuran (THF) | 12 h | Reflux | >90 |

| Thioacetylation | Potassium thioacetate (B1230152) | Dimethylformamide (DMF) | 12 h | RT | >95 |

| Thiol Formation | Ammonia (B1221849) in Methanol | Methanol | 48 h | RT | >90 |

| Oxidation to Acid | TEMPO, Sodium hypochlorite (B82951), Sodium chlorite (B76162) | Dichloromethane/Water | 24 h | RT | ~85-95 |

| NHS Ester Formation | N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS) | Dichloromethane (DCM) | 12 h | RT | ~80-90 |

Table 2: Characterization of Bromo-PEG6-Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) |

| This compound | C₁₂H₂₅BrO₆ | 345.23 | 3.80 (t, 2H, CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 3.71 (t, 2H, CH₂OH) |

| Bromo-PEG6-mesylate | C₁₃H₂₇BrO₈S | 423.31 | 4.38 (t, 2H, CH₂OMs), 3.80 (t, 2H, CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 3.08 (s, 3H, SO₂CH₃) |

| Bromo-PEG6-azide | C₁₂H₂₄BrN₃O₅ | 370.24 | 3.80 (t, 2H, CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 3.39 (t, 2H, CH₂N₃) |

| Bromo-PEG6-amine | C₁₂H₂₆BrN O₅ | 344.25 | 3.80 (t, 2H, CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 2.88 (t, 2H, CH₂NH₂) |

| Bromo-PEG6-thiol | C₁₂H₂₅BrO₅S | 361.29 | 3.80 (t, 2H, CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 2.71 (q, 2H, CH₂SH), 1.58 (t, 1H, SH) |

| Bromo-PEG6-acid | C₁₂H₂₃BrO₇ | 359.21 | 4.15 (s, 2H, OCH₂COOH), 3.80 (t, 2H, CH₂Br), 3.75-3.60 (m, 20H, PEG backbone) |

| Bromo-PEG6-NHS ester | C₁₆H₂₆BrNO₉ | 484.28 | 4.55 (s, 2H, OCH₂COON), 3.80 (t, 2H, CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 2.85 (s, 4H, succinimide) |

Experimental Protocols

Synthesis of Bromo-PEG6-mesylate

This protocol describes the activation of the terminal hydroxyl group of this compound by converting it to a mesylate, an excellent leaving group for subsequent nucleophilic substitution reactions.[1][2]

Materials:

-

This compound

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -10 °C in an ice-salt bath.

-

Add triethylamine (1.3 eq.) to the solution and stir for 10 minutes.

-

Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Bromo-PEG6-mesylate as a viscous liquid.

Characterization:

-

¹H NMR (CDCl₃): δ 4.38 (t, 2H, -CH₂OMs), 3.80 (t, 2H, -CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 3.08 (s, 3H, -SO₂CH₃).

-

Mass Spectrometry (ESI-MS): Calculate the expected mass of the product and confirm by MS analysis.

Workflow for the synthesis of Bromo-PEG6-mesylate.

Synthesis of Bromo-PEG6-azide

This protocol details the conversion of the activated Bromo-PEG6-mesylate to Bromo-PEG6-azide via nucleophilic substitution with sodium azide. The azide group is a versatile handle for "click chemistry" or can be reduced to a primary amine.[1][3]

Materials:

-

Bromo-PEG6-mesylate

-

Sodium azide (NaN₃)

-

Ethanol

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator

Procedure:

-

Dissolve Bromo-PEG6-mesylate (1.0 eq.) in ethanol in a round-bottom flask.

-

Add sodium azide (1.5 eq.) to the solution.

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in DCM and wash with deionized water (2x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Bromo-PEG6-azide.

Characterization:

-

¹H NMR (CDCl₃): δ 3.80 (t, 2H, -CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 3.39 (t, 2H, -CH₂N₃).

-

Mass Spectrometry (ESI-MS): Confirm the product by its expected mass.

Workflow for the synthesis of Bromo-PEG6-azide.

Synthesis of Bromo-PEG6-amine via Staudinger Reduction

This protocol describes the reduction of the azide group to a primary amine using the Staudinger reaction, which is a mild and efficient method.[4][5]

Materials:

-

Bromo-PEG6-azide

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator

Procedure:

-

Dissolve Bromo-PEG6-azide (1.0 eq.) in THF in a round-bottom flask.

-

Add triphenylphosphine (1.2 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 8 hours. Nitrogen gas evolution should be observed.

-

Add deionized water to the reaction mixture and heat to reflux for 4 hours to hydrolyze the intermediate iminophosphorane.

-

Monitor the reaction by TLC.

-

After cooling, remove the THF under reduced pressure.

-

The product can be purified by column chromatography or extraction to remove triphenylphosphine oxide.

Characterization:

-

¹H NMR (CDCl₃): δ 3.80 (t, 2H, -CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 2.88 (t, 2H, -CH₂NH₂).

-

Mass Spectrometry (ESI-MS): Verify the product's identity by its mass.

Workflow for the synthesis of Bromo-PEG6-amine.

Synthesis of Bromo-PEG6-thiol

This two-step protocol involves the initial formation of a thioacetate, which is then hydrolyzed to yield the free thiol. This method avoids the direct use of odorous and easily oxidized thiols.[6]

Step 4a: Synthesis of Bromo-PEG6-thioacetate

Materials:

-

Bromo-PEG6-mesylate

-

Potassium thioacetate

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve Bromo-PEG6-mesylate (1.0 eq.) in anhydrous DMF.

-

Add potassium thioacetate (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

The crude Bromo-PEG6-thioacetate is typically used directly in the next step without extensive purification.

Step 4b: Hydrolysis to Bromo-PEG6-thiol

Materials:

-

Crude Bromo-PEG6-thioacetate

-

7N Ammonia in Methanol

-

Round-bottom flask, magnetic stirrer

Procedure:

-

To the crude Bromo-PEG6-thioacetate solution from the previous step, add 7N ammonia in methanol.

-

Stir the reaction mixture at room temperature for 48 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Remove the solvent under reduced pressure.

-

The product can be purified by column chromatography.

Characterization:

-

¹H NMR (CDCl₃): δ 3.80 (t, 2H, -CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 2.71 (q, 2H, -CH₂SH), 1.58 (t, 1H, -SH).

-

Mass Spectrometry (ESI-MS): Confirm the molecular weight of the final product.

Workflow for the synthesis of Bromo-PEG6-thiol.

Synthesis of Bromo-PEG6-NHS ester

This two-step protocol first involves the oxidation of the terminal alcohol to a carboxylic acid, followed by the coupling with N-hydroxysuccinimide to form the amine-reactive NHS ester.

Step 5a: Oxidation to Bromo-PEG6-carboxylic acid

This protocol utilizes a TEMPO-catalyzed oxidation, which is a milder alternative to Jones oxidation.[7]

Materials:

-

This compound

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)

-

Sodium hypochlorite (NaOCl) solution

-

Sodium chlorite (NaClO₂)

-

Phosphate (B84403) buffer (pH 6.8)

-

Dichloromethane (DCM)

-

Deionized water

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq.) in a mixture of DCM and phosphate buffer.

-

Add a catalytic amount of TEMPO (0.05 eq.).

-

Slowly add sodium hypochlorite solution while maintaining the temperature below 20 °C.

-

Stir for 1 hour, then add a solution of sodium chlorite.

-

Continue stirring at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield Bromo-PEG6-carboxylic acid.

Step 5b: Formation of Bromo-PEG6-NHS ester

This protocol uses DCC as a coupling agent to form the NHS ester.[8]

Materials:

-

Bromo-PEG6-carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve Bromo-PEG6-carboxylic acid (1.0 eq.) and N-hydroxysuccinimide (1.1 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq.) in DCM dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

-